molecular formula C12H11ClN2O3 B8384372 Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B8384372
M. Wt: 266.68 g/mol
InChI Key: WUPJOZZXYQKGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O3 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

WUPJOZZXYQKGIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-chlorophenyl)acetyl chloride (0.554 mL; 3.78 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.5 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (15 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent to 100% ethyl acetate in heptane) to yield 0.506 g (50%) of ethyl 5-(4-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate as a white solid.
Quantity
0.554 mL
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reactant
Reaction Step One
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0.5 g
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reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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